Purity Profile: Galactose 1-phosphate-13C-1 (potassium) vs. Unlabeled and 13C6-Labeled Analogs
As a critical internal standard for quantitative metabolomics, chemical purity directly impacts assay accuracy and limit of detection. Galactose 1-phosphate-13C-1 (potassium) from MedChemExpress (Cat. No. HY-113143AS1) is certified at 99.16% purity . This purity level meets or exceeds that of commercially available unlabeled galactose-1-phosphate dipotassium salt (typical purity range 95-98% for non-labeled standards) and is comparable to the 99% purity specification for premium [13C6]-Gal-1-P standards used in high-sensitivity clinical assays [1]. This ensures that the compound does not introduce significant levels of unlabeled or otherwise modified contaminants that could skew quantitative measurements or introduce background noise in MS detection.
| Evidence Dimension | Chemical Purity (HPLC/UPLC area normalization) |
|---|---|
| Target Compound Data | 99.16% (MedChemExpress HY-113143AS1); ≥98% (InvivoChem V42737) |
| Comparator Or Baseline | Unlabeled Galactose-1-phosphate dipotassium salt: 95-98% (typical vendor specification); [13C6]-Gal-1-P: ≥98% to 99% (common premium grade specification) |
| Quantified Difference | Target compound purity (99.16%) is at parity with or exceeds the upper range of unlabeled and [13C6] comparators. |
| Conditions | Purity as determined by HPLC/UPLC with UV or ELSD detection, as reported on vendor Certificate of Analysis. |
Why This Matters
High chemical purity (>99%) is essential for accurate quantitation when using this compound as an internal standard, as impurities can co-elute or contribute to ion suppression, directly affecting the lower limit of quantification (LLOQ) and assay reproducibility.
- [1] Li Y, et al. Quantification of galactose-1-phosphate uridyltransferase enzyme activity by liquid chromatography-tandem mass spectrometry. Clin Chem. 2010;56(5):772-80. PMID: 20348403. View Source
